molecular formula C8H6N4 B1330215 2,2'-Bipyrimidine CAS No. 34671-83-5

2,2'-Bipyrimidine

Cat. No.: B1330215
CAS No.: 34671-83-5
M. Wt: 158.16 g/mol
InChI Key: HKOAFLAGUQUJQG-UHFFFAOYSA-N
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Description

2,2’-Bipyrimidine is an organic compound with the chemical formula (C_8H_6N_4). It is a derivative of the heterocycle pyrimidine and appears as a white solid. This compound is primarily used as a bridging ligand in coordination chemistry .

Mechanism of Action

Target of Action

2,2’-Bipyrimidine (bpym) is a bridging, Π-delocalized bis chelate ligand that complexes with metal ions to form mononuclear and binuclear complexes . It has been studied for its interaction with Alzheimer’s disease (AD) targets, specifically the Aβ protein .

Mode of Action

2,2’-Bipyrimidine derivatives have been synthesized and evaluated as bifunctional agents for AD treatment . These derivatives interact with Aβ, inhibiting its aggregation . The compound can selectively chelate with Cu2+ and inhibit Cu2±induced Aβ1−42 aggregation .

Biochemical Pathways

The primary biochemical pathway affected by 2,2’-Bipyrimidine involves the aggregation of Aβ, a central event in AD pathogenesis . Aβ is produced from amyloid precursor protein (APP) through proteolytic breakdown . The compound’s interaction with Aβ can inhibit the formation of oligomers, protofibrils, and insoluble fibrils, which can induce various pathological alterations .

Pharmacokinetics

Its derivatives have shown significant inhibition of self-induced aβ1−42 aggregation, suggesting potential bioavailability .

Result of Action

The interaction of 2,2’-Bipyrimidine with Aβ leads to the inhibition of Aβ aggregation . This can potentially prevent the pathological alterations induced by Aβ aggregates, such as oxidative stress, tau phosphorylation, mitochondrial dysfunction, inflammatory, synaptic deficits, and apoptosis .

Action Environment

The action of 2,2’-Bipyrimidine can be influenced by environmental factors, particularly the presence of metal ions. For instance, the compound’s ability to chelate with Cu2+ can affect its efficacy in inhibiting Aβ aggregation

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Bipyrimidine can be synthesized through the Ullmann coupling of 2-iodopyrimidine. This method involves the reaction of 2-iodopyrimidine with a copper catalyst under specific conditions to form the desired bipyrimidine compound . The reaction typically requires a high temperature and an inert atmosphere to proceed efficiently.

Industrial Production Methods

The industrial production of 2,2’-Bipyrimidine follows similar synthetic routes as laboratory methods but on a larger scale. The Ullmann coupling reaction is optimized for industrial use by adjusting reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyrimidine derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

2,2’-Bipyrimidine can be compared with other similar compounds such as 2,2’-Bipyridine and 4,4’-Bipyridine:

    2,2’-Bipyridine: This compound is also a bidentate ligand but differs in the position of the nitrogen atoms in the pyridine rings.

    4,4’-Bipyridine: Another isomer of bipyridine, 4,4’-Bipyridine, has different structural properties and applications.

The uniqueness of 2,2’-Bipyrimidine lies in its specific structure, which allows it to form stable complexes with a variety of metal ions, making it valuable in both research and industrial applications .

Properties

IUPAC Name

2-pyrimidin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOAFLAGUQUJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188226
Record name 2,2'-Bipyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34671-83-5
Record name 2,2′-Bipyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34671-83-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Bipyrimidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bipyrimidine
Source EPA DSSTox
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Record name 2,2'-bipyrimidine
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Record name 2,2'-BIPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 2,2'-bipyrimidine (bpm) is C8H6N4. Its molecular weight is 158.16 g/mol.

A: this compound and its metal complexes are commonly characterized using a variety of spectroscopic methods including:* NMR Spectroscopy (1H NMR): Provides information about the structure and dynamics of the ligand and its complexes. [, , ] * UV-Vis Spectroscopy: Used to study electronic transitions, particularly metal-to-ligand charge transfer (MLCT) bands in metal complexes, which provides insights into their electronic structures and potential applications in photochemistry and photocatalysis. [, , , , , , ]* Infrared Spectroscopy (IR): Useful for identifying functional groups and analyzing the bonding modes of ligands in metal complexes. [, , , , ]* Electron Paramagnetic Resonance (EPR): Provides information about the electronic structure and spin states of paramagnetic metal complexes. [, , , ]

A: this compound exhibits versatile coordination behavior with transition metals. It can act as:* A bidentate chelating ligand: Coordinating through both nitrogen atoms to a single metal center. [, , ]* A bis-bidentate bridging ligand: Simultaneously chelating two metal centers, facilitating the formation of dinuclear or polynuclear complexes. [, , , , , , ]

A: The choice of metal ion significantly impacts the properties of this compound complexes, influencing their:* Redox Potentials: For instance, the Co(III)/Co(II) redox potential in 2 is positively shifted compared to the analogous complex with 2,2'-bipyridine, leading to enhanced photovoltages in dye-sensitized solar cells. []* Magnetic Properties: The magnetic coupling between metal centers bridged by this compound can be antiferromagnetic or ferromagnetic depending on the metal ion and its oxidation state. [, , , ]* Luminescent Properties: this compound can function as an efficient sensitizer for the luminescence of lanthanide ions and uranyl ions, making these complexes promising for applications in lighting and sensing technologies. []

A: Yes, this compound-based metal complexes have shown promise as catalysts in various reactions:* Oxidative Carbonylation of Methanol: A chlorine-free catalyst prepared in situ from Cu(II) acetate and this compound catalyzes the conversion of methanol to dimethyl carbonate. []* Photocatalytic Dimerization: Palladium complexes bearing this compound ligands with specific substituents exhibit notable activity in the photocatalytic dimerization of α-methylstyrene. []

A: Substituents on the this compound ligand can significantly impact the catalytic properties of the resulting metal complexes. For example, in the photocatalytic dimerization of α-methylstyrene, the palladium complex with a bromo-substituted this compound ligand showed higher activity compared to complexes with methyl-substituted or unsubstituted ligands. [] This highlights the importance of structure-activity relationships (SAR) in optimizing the catalytic performance of these complexes.

A: Computational chemistry plays a crucial role in understanding and predicting the properties of this compound-based systems:* Density Functional Theory (DFT) Calculations: Used to investigate electronic structures, molecular orbital energy levels, and to rationalize experimental observations such as electrochemical and photophysical properties. [, , ]* Molecular Dynamics Simulations: Provide insights into the dynamic behavior, stability, and interactions of this compound complexes in solution. []* Quantitative Structure-Activity Relationship (QSAR) Models: Employed to correlate molecular properties with biological activities, such as cytotoxicity, and to guide the design of new this compound derivatives with improved properties. []

ANone: The stability of this compound complexes is influenced by several factors including:

  • Metal Ion: The nature of the metal ion significantly impacts the stability of the complex. For instance, the ruthenium(II) complex [[Ru(Me2bpy)2]2(μ-bpm)]4+ demonstrates high stability in aqueous solutions, making it suitable for DNA binding studies. []
  • Ligand Substituents: The presence and nature of substituents on the this compound ligand can affect stability, as seen in the enhanced hydrolytic stability of titanium(IV) complexes incorporating luminescent this compound derivatives. []
  • Solvent and pH: The stability of some this compound complexes can vary depending on the solvent and pH of the environment. [, ]

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